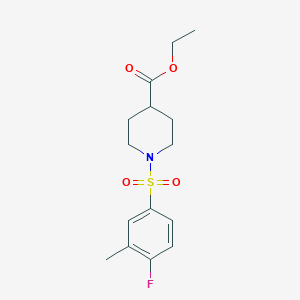
Ethyl 1-(4-fluoro-3-methylphenyl)sulfonylpiperidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(4-fluoro-3-methylphenyl)sulfonylpiperidine-4-carboxylate is a synthetic organic compound that belongs to the class of sulfonylpiperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with an ethyl ester group, a sulfonyl group, and a 4-fluoro-3-methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-fluoro-3-methylphenyl)sulfonylpiperidine-4-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced using sulfonyl chlorides under basic conditions.
Attachment of the 4-Fluoro-3-Methylphenyl Group: This step involves a nucleophilic substitution reaction where the 4-fluoro-3-methylphenyl group is attached to the piperidine ring.
Esterification: The final step involves the esterification of the carboxyl group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Ethyl 1-(4-fluoro-3-methylphenyl)sulfonylpiperidine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halides, sulfonates, and organometallic compounds are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学的研究の応用
Ethyl 1-(4-fluoro-3-methylphenyl)sulfonylpiperidine-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Ethyl 1-(4-fluoro-3-methylphenyl)sulfonylpiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The 4-fluoro-3-methylphenyl group may enhance the compound’s binding affinity and specificity for certain targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Ethyl 1-(4-fluoro-3-methylphenyl)sulfonylpiperidine-4-carboxylate can be compared with other similar compounds, such as:
1-(4-Fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one: This compound shares the 4-fluoro-3-methylphenyl group but differs in the rest of the structure.
N-Ethyl-2-amino-1-phenylheptan-1-one: This compound has a similar ethyl ester group but differs in the aromatic substitution pattern.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
ethyl 1-(4-fluoro-3-methylphenyl)sulfonylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4S/c1-3-21-15(18)12-6-8-17(9-7-12)22(19,20)13-4-5-14(16)11(2)10-13/h4-5,10,12H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFWSVUMLLODDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-Chlorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B5190926.png)
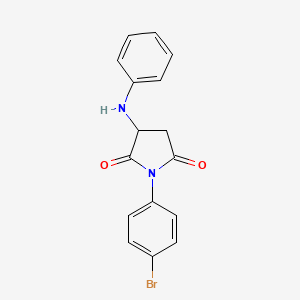
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5190943.png)
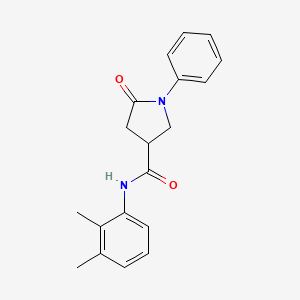
![N-(1-{1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5190960.png)
![4-[2-(3,5-dihydroxybenzoyl)carbonohydrazonoyl]-2-methoxyphenyl benzoate](/img/structure/B5190963.png)
![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-[4-(methylthio)benzyl]piperidine](/img/structure/B5190966.png)
![1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B5190969.png)
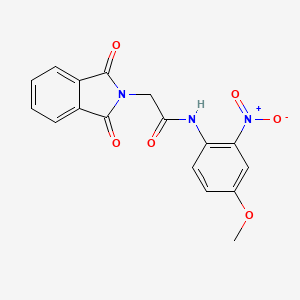
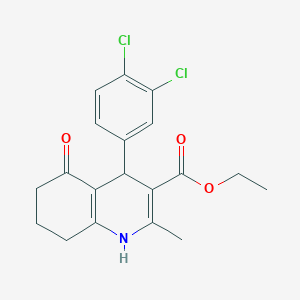
![3-[(3-methylbutyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5190988.png)
![5-{2-[2-(2,5-dichlorophenoxy)ethoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5190999.png)
![2-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4-phenylquinazoline](/img/structure/B5191005.png)

